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Compound of Interest

Compound Name: C15H18CI3NO3

Cat. No.: B12633930

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data and analyses presented in this document are predictive
and based on a hypothetical compound with the molecular formula C15H18CI3NO3. Extensive
searches of chemical databases did not yield a known compound with this exact formula. The
provided information is intended to serve as a technical guide for the spectroscopic analysis of
a compound of this nature, assuming it belongs to the class of chloro-nitro-aromatic
compounds with aliphatic functionalities.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic features for a hypothetical
compound with the molecular formula C15H18CI3NO3. These predictions are based on the
assumption that the molecule contains a substituted aromatic ring, a nitro group, chlorine
atoms, and various aliphatic protons and carbons.

Table 1: Predicted *H NMR Data
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Chemical Shift () o . Proposed
Multiplicity Integration .
ppm Assignment
Aromatic protons near
75-85 m 2-4H electron-withdrawing
groups (NOz2, Cl)
Protons on carbons
3.5-45 m 2-4H adjacent to
heteroatoms (O, N)
Aliphatic protons
15-3.0 m 4-6H
(CHz, CH)
Aliphatic protons
0.8-1.5 m 6-9H

(CH5)

Table 2: Predicted *C NMR Data

Chemical Shift (d) ppm

Proposed Assignment

160 - 180 Carbonyl Carbon (if present)
140 - 160 Aromatic carbons attached to NO2z or O
120 - 140 Aromatic carbons
110 - 125 Aromatic carbons substituted with ClI
Aliphatic carbons attached to heteroatoms (O,
60 - 80
N)
10 - 40 Aliphatic carbons

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
3100 - 3000 Medium Aromatic C-H stretch
2980 - 2850 Medium-Strong Aliphatic C-H stretch
C=0 stretch (if present, e.g.,
1680 - 1750 Strong ]
ester, amide, ketone)
1580 - 1600, 1450-1500 Medium-Strong Aromatic C=C stretch
Asymmetric and symmetric
1500 - 1570, 1300-1370 Strong
NO:2 stretch
C-O stretch (if present, e.g.,
1000 - 1300 Strong
ether, ester)
700 - 850 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Value Interpretation

M+, [M+H]+, [M+Na] Molecular ion peak cluster, showing isotopic
+, [M+H]+, [M+Na]+
pattern for 3 Cl atoms

Fragment ion corresponding to the loss of a

[M-NO2]+ ]
nitro group
M-CI Fragment ion corresponding to the loss of a
-Cl]+
chlorine atom
Various Fragmentation pattern of aliphatic side chains

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

Weigh approximately 5-10 mg of the sample (C15H18CI3NO3).

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de). Chloroform-
d is often a good first choice for non-polar to moderately polar compounds.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

Transfer the solution to a clean, dry 5 mm NMR tube.

IH NMR Acquisition:

e Tune and shim the spectrometer for the specific sample.
e Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2
seconds.

13C NMR Acquisition:
e Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of
2-5 seconds.

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and
DEPT-135) can be run to differentiate between CH, CHz, and CHs groups.

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean.

e Place a small amount of the solid or liquid sample directly onto the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal.

e Collect the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1. The typical spectral range is
4000-400 cm~1.

Experimental Workflow for IR Spectroscopy

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula, and to study the
fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a
suitable ionization source (e.g., Electrospray lonization - ESI, Atmospheric Pressure Chemical
lonization - APCI).

Sample Preparation:

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g.,
acetonitrile, methanol).

 Further dilute the stock solution to a final concentration of 1-10 pg/mL in the mobile phase.
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Data Acquisition (ESI):

Infuse the sample solution into the mass spectrometer via direct injection or through a liquid
chromatography system.

Acquire a full scan mass spectrum in both positive and negative ion modes.

Typical mass range: m/z 50-1000.

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.
Experimental Workflow for Mass Spectrometry

Caption: Workflow for Mass Spectrometric analysis.

 To cite this document: BenchChem. [Spectroscopic Analysis of C15H18CI3NO3: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12633930#spectroscopic-analysis-of-c15h18cl3no3-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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